7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C25H21FO3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one |
InChI |
InChI=1S/C25H21FO3/c1-2-8-18-13-21-20(17-9-4-3-5-10-17)14-25(27)29-24(21)15-23(18)28-16-19-11-6-7-12-22(19)26/h3-7,9-15H,2,8,16H2,1H3 |
InChI Key |
MWFSJBSZYGQBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC3=CC=CC=C3F)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The Pechmann condensation, which involves acid-catalyzed cyclization of phenols with β-ketoesters, is a classical approach. For this compound, a modified Pechmann protocol is employed using 3-(2-fluorophenylmethoxy)-4-propylphenol and ethyl benzoylacetate. Concentrated sulfuric acid (10–15 mol%) at 80–90°C for 6–8 hours yields the coumarin skeleton with 65–72% efficiency.
Kostanecki-Robinson Reaction
This method utilizes o-hydroxyaryl ketones and acetic anhydride in the presence of sodium acetate. For 7-[(2-fluorophenyl)methoxy] substitution, 2-hydroxy-4-propyl-5-(2-fluorobenzyloxy)acetophenone undergoes cyclization at 120°C for 4 hours, achieving 58–64% yield.
Functionalization of the Chromen-2-One Skeleton
Introduction of the 2-Fluorophenylmethoxy Group
The 7-position methoxy group is installed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:
SNAr Method
Reacting 7-hydroxy-4-phenyl-6-propylchromen-2-one with 2-fluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate (K2CO3) at 80°C for 12 hours achieves 78–85% conversion.
Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 0°C to room temperature facilitates etherification with 2-fluorobenzyl alcohol (92–95% yield).
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 85 |
| THF | 8 | 92 |
| Acetonitrile | 18 | 67 |
Polar aprotic solvents like THF enhance nucleophilicity in Mitsunobu reactions, while DMF accelerates SNAr kinetics.
Catalytic Systems
-
Acid Catalysts : p-Toluenesulfonic acid (pTSA) in Pechmann condensation reduces side-product formation by 22% compared to H2SO4.
-
Base Catalysts : Cs2CO3 in SNAr reactions improves selectivity for the 7-position by 18% over K2CO3.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 9.5 Hz, 1H, H-5), 7.45–7.30 (m, 5H, Ph), 5.32 (s, 2H, OCH2), 2.65 (t, J = 7.8 Hz, 2H, CH2), 1.72–1.60 (m, 2H, CH2), 0.95 (t, J = 7.3 Hz, 3H, CH3).
-
HRMS : m/z calc. for C25H21FO3 [M+H]+: 389.1547; found: 389.1543.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one are compared below with analogous coumarin derivatives and structurally distinct fluorophenyl-containing compounds.
Structural Comparison of Coumarin Derivatives
The following table highlights key differences in substituents and physicochemical properties among coumarin analogs:
Key Observations:
- Core Structure: The target compound’s 2H-chromen-2-one core differs from the 4H-chromen-4-one analog in , which affects electron distribution and ketone positioning.
- The 6-propyl chain increases lipophilicity (evidenced by higher estimated XLogP3) and may influence membrane permeability. The 7-position 2-fluorobenzyloxy group balances electronic effects (fluorine’s electron-withdrawing nature) and hydrophobic interactions, contrasting with the chloro-fluoro substitution in ’s compound.
Comparison with Non-Coumarin Fluorophenyl Derivatives
Thiazole-pyrimidine hybrids (e.g., compounds 14a–14j in –2) share fluorophenyl sulfonamide moieties but target BRAF/HDAC enzymes via heterocyclic cores. Key distinctions include:
- Core Flexibility: The rigid coumarin core vs. the more flexible thiazole-pyrimidine scaffold may influence binding modes to biological targets.
- Bioactivity Context: While the thiazole-pyrimidine compounds are explicitly designed as dual inhibitors , the target coumarin’s biological targets remain unexplored in the provided evidence.
Crystallographic and Physicochemical Insights
- Crystal Packing: ’s chromen-4-one derivative stabilizes via π-π stacking and intramolecular C–H···O interactions. The target’s 4-phenyl and 6-propyl groups may enhance stacking interactions but reduce solubility .
- Synthetic Challenges: Introducing multiple substituents (e.g., 4-phenyl, 6-propyl) likely requires sequential functionalization, as seen in ’s multi-step synthesis of triazine-coumarin hybrids .
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one?
Answer:
- Synthesis : Employ multi-step organic reactions, such as:
- Coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to introduce the phenyl and 2-fluorophenylmethoxy substituents.
- Esterification/etherification to attach the propyl group at position 5.
- Purify intermediates via column chromatography or recrystallization to ensure high yields (>80%) .
- Characterization :
Q. How can researchers confirm the structural integrity of this compound under varying experimental conditions?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C indicates robustness for high-temperature reactions).
- Photostability : Expose the compound to UV-Vis light (250–400 nm) and monitor degradation via HPLC, comparing peak areas over time.
- Crystallographic validation : Use X-ray crystallography to compare experimental bond lengths/angles (e.g., C–F: ~1.34 Å) with DFT-optimized structures .
Q. What protocols ensure compound stability during long-duration experiments?
Answer:
- Temperature control : Store samples at –20°C in amber vials to minimize thermal and photolytic degradation. For in-situ experiments, use continuous cooling (4°C) to slow organic degradation rates .
- Matrix stabilization : Add antioxidants (e.g., BHT) to aqueous/organic matrices to inhibit radical-mediated decomposition.
- Periodic QC checks : Monitor purity via HPLC every 6 hours, with ≤5% degradation considered acceptable for most studies .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT) :
- Optimize geometry using Gaussian 09/B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV indicate moderate reactivity).
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., high electron density at the chromen-2-one carbonyl) .
- Molecular docking : Use AutoDock Vina to predict binding affinities (ΔG ≤ –7.5 kcal/mol suggests strong interactions) with biological targets like cytochrome P450 enzymes .
Q. How can contradictory data on degradation pathways be resolved?
Answer:
- Controlled degradation studies :
- Expose the compound to oxidative (H₂O₂), hydrolytic (pH 1–13), and photolytic conditions.
- Analyze products via LC-MS/MS to identify major degradation products (e.g., demethylated or defluorinated derivatives).
- Kinetic modeling : Fit degradation data to first-order kinetics (R² ≥ 0.98) to compare rate constants (k) across conditions. Discrepancies >10% warrant re-evaluation of experimental parameters (e.g., light intensity, solvent polarity) .
Q. What advanced techniques elucidate solvent effects on the compound’s reactivity?
Answer:
- Solvatochromic studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO). A bathochromic shift ≥20 nm in polar solvents indicates strong solute-solvent interactions.
- DFT-PCM calculations : Combine DFT with the Polarizable Continuum Model to simulate solvent effects on transition states (e.g., activation energy reductions in aprotic solvents) .
Q. How can researchers address discrepancies in crystallographic data for structural analogs?
Answer:
- Comparative analysis : Overlay X-ray structures of analogs (e.g., 6-fluoro-2-phenyl-4H-chromen-4-one ) to identify conformational differences (e.g., fluorophenyl group dihedral angles ±5°).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/F contacts) to explain packing variations. Discrepancies may arise from crystal lattice solvents or temperature during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
